Product packaging for (S)-Methyl 3-amino-5-methylhexanoate(Cat. No.:CAS No. 181075-66-1)

(S)-Methyl 3-amino-5-methylhexanoate

Cat. No.: B3110978
CAS No.: 181075-66-1
M. Wt: 159.23 g/mol
InChI Key: LLLSCIXQSDYKEB-ZETCQYMHSA-N
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Description

(S)-Methyl 3-amino-5-methylhexanoate (CAS 181075-66-1) is a chiral ester of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate and chiral building block in the enantioselective synthesis of active pharmaceutical ingredients (APIs) . It is notably involved in the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a compound of high pharmacological relevance . With a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol, it is characterized by its specific rotation . Researchers value this compound for its application in asymmetric hydrogenation and other catalytic processes to achieve high enantiomeric purity in target molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling instructions. Hazard Statements: H314 - Causes severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3110978 (S)-Methyl 3-amino-5-methylhexanoate CAS No. 181075-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S)-3-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(9)5-8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSCIXQSDYKEB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S Methyl 3 Amino 5 Methylhexanoate

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount in modern organic chemistry, aiming to produce a single enantiomer of a chiral molecule. For (S)-Methyl 3-amino-5-methylhexanoate, various strategies have been employed to control the stereochemistry at the C3 position.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation has emerged as a powerful and efficient method for the synthesis of chiral compounds. In the context of producing the precursor to this compound, this strategy often involves the hydrogenation of a prochiral β-substituted α,β-unsaturated acid or ester. A key development in this area is the use of rhodium catalysts bearing chiral phosphine (B1218219) ligands.

A notable example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with the Me-DuPHOS ligand. beilstein-journals.orgnih.gov This reaction proceeds with high enantioselectivity, affording the desired (S)-3-cyano-5-methylhexanoate, a direct precursor to the target molecule. beilstein-journals.orgnih.gov The hydrogenation of the corresponding tert-butylammonium (B1230491) salt of the cyanocarboxylic acid has been shown to be particularly effective, achieving high conversions and enantiomeric excesses (e.e.). beilstein-journals.org Subsequent reduction of the nitrile group yields the final amino acid.

Catalyst SystemSubstratePressure (psi)Temperature (°C)Enantiomeric Excess (e.e.)Reference
[(R,R)-(Me-DuPHOS)Rh(COD)]BF₄tert-butylammonium 3-cyano-5-methylhex-3-enoate455597.7% beilstein-journals.orgnih.gov
[(R,R)-(Me-DuPHOS)Rh(COD)]BF₄potassium 3-cyano-5-methylhex-3-enoate455596.6% nih.gov

Chiral Auxiliary Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. This approach involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation. For the synthesis of β-amino acids like (S)-3-amino-5-methylhexanoate, Evans oxazolidinones have proven to be highly effective chiral auxiliaries.

The general strategy involves the acylation of a chiral oxazolidinone, followed by the diastereoselective alkylation of the resulting enolate. For instance, an Evans oxazolidinone can be acylated with an appropriate acid, and the resulting imide is then deprotonated to form a chiral enolate. This enolate can then undergo a stereoselective alkylation reaction. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product. This method has been successfully applied in the synthesis of (S)-Pregabalin, a closely related γ-amino acid, demonstrating its applicability to this class of compounds.

Chiral AuxiliaryElectrophileDiastereomeric RatioOutcomeReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAlkyl halide>95:5Asymmetric alkylationGeneral Evans Auxiliary Method

Organocatalytic Enantioselective Routes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. For the synthesis of precursors to this compound, asymmetric Michael additions have been a particularly fruitful area of investigation.

One prominent example involves the enantioselective Michael addition of a malonate to a nitroalkene, catalyzed by a chiral squaramide derived from a cinchona alkaloid. This reaction has been utilized as a key step in an efficient synthesis of pregabalin (B1679071). The squaramide catalyst effectively controls the stereochemical outcome of the conjugate addition, leading to the formation of the desired stereocenter with high enantioselectivity. The resulting nitro-malonate adduct can then be further transformed into the target β-amino acid.

OrganocatalystReactantsYieldEnantiomeric RatioReference
Chiral SquaramideDimethyl malonate, 5-methyl-1-nitrohex-1-ene75%99:1Organocatalytic Pregabalin Synthesis Research

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations to create efficient and environmentally benign synthetic routes. For the production of this compound and its precursors, lipases and nitrilases have been extensively employed for kinetic resolutions.

Lipases are widely used for the enantioselective hydrolysis of racemic esters. In a common approach, a racemic diester precursor, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, is subjected to enzymatic hydrolysis. A lipase (B570770), such as Lipolase®, selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester. This method is a cornerstone of an industrial process for the synthesis of pregabalin. Immobilized lipases have also been developed to improve reusability and process efficiency.

Nitrilases offer another powerful chemoenzymatic route through the enantioselective hydrolysis of dinitriles. For example, a nitrilase can selectively hydrolyze one of the two nitrile groups in 2-isobutylsuccinonitrile to afford (S)-3-cyano-5-methylhexanoic acid, a key intermediate for this compound. This biocatalytic approach provides direct access to the chiral acid with high enantiopurity.

EnzymeSubstrateProductEnantiomeric Excess (e.e.)Reference
Lipolase®rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acidHighIndustrial Pregabalin Synthesis
Nitrilase from Arabis alpina2-isobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acid>99%Chemoenzymatic Pregabalin Synthesis Research

Stereoselective Alkylation and Substitution Reactions

Beyond the use of chiral auxiliaries, other stereoselective alkylation and substitution reactions can be employed to establish the chiral center in this compound. These methods often rely on the formation of a chiral enolate or a related nucleophile, which then reacts with an electrophile in a diastereoselective manner.

One such approach involves the diastereoselective alkylation of chiral enamines or enolates derived from β-keto esters. For example, a β-keto ester can be condensed with a chiral amine, such as (S)-phenylglycine amide, to form a chiral enamine. Subsequent hydrogenation of the enamine can proceed with high diastereoselectivity, establishing the desired stereocenter. The chiral directing group can then be cleaved to afford the enantiomerically enriched β-amino ester. While not directly reported for the target molecule, this methodology represents a viable strategy for its synthesis.

Another strategy involves the stereoselective alkylation of chiral metal enolates. For instance, a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) can be deprotonated and then alkylated with a suitable electrophile. The chiral ligand on the nickel complex directs the alkylation to occur from a specific face, leading to a high degree of stereocontrol. Subsequent hydrolysis of the complex releases the desired α-amino acid, which can be a precursor to the target β-amino acid through further transformations.

MethodChiral SourceElectrophileDiastereoselectivityOutcome
Hydrogenation of Chiral Enamine(S)-phenylglycine amideN/A (Hydrogen)HighDiastereoselective formation of β-amino ester
Alkylation of Chiral Ni(II) ComplexChiral ligandAlkyl halideHighAsymmetric synthesis of α-amino acid precursor

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and can rapidly generate molecular complexity. While specific applications of MCRs for the direct synthesis of this compound are not extensively documented, reactions like the Ugi and Passerini reactions are powerful tools for the synthesis of β-amino acid derivatives and represent a promising avenue for future research.

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the starting materials, this reaction can be adapted to synthesize precursors for β-amino acids. For example, a β-formyl ester could potentially be used as the aldehyde component, which after the Ugi reaction and subsequent transformations, could lead to the desired β-amino ester scaffold.

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Similar to the Ugi reaction, appropriate choice of starting materials could provide a route to functionalized precursors that can be converted to the target molecule.

The development of asymmetric variants of these MCRs, using chiral starting materials or catalysts, would be necessary to achieve the desired enantioselectivity for the synthesis of this compound.

Multicomponent ReactionKey ReactantsPotential Product Scaffold
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Shifting towards solvent-free conditions or the use of water as a solvent is a key aspect of green chemistry.

In the synthesis of precursors to this compound, mechanochemistry has emerged as a promising solvent-free approach. For instance, the preparation of 3,3′,4,4′-Biphenyltetracarboxy-N,N′-bis-(alkyl or alkoxyphenyl)diimides, which can be analogous to intermediates in certain synthetic routes, has been achieved with high yields (95-99%) in a ball mill under solvent-free conditions. This method significantly reduces reaction times to as little as 15 minutes. mdpi.com

Biocatalytic methods also offer opportunities for synthesis in aqueous media. The enzymatic conversion of 2-isobutyl-succinonitrile to (S)-3-cyano-5-methylhexanoic acid, a direct precursor to this compound, can be performed in an aqueous medium. googleapis.com These processes can be conducted in two-phase reaction mixtures, where the aqueous phase contains the enzyme and the dissolved substrate, while the organic phase consists mainly of the racemic substrate. googleapis.com This approach not only utilizes a green solvent but also facilitates the separation of the product.

Research has also explored the use of aqueous two-phase systems (ATPS) for the extraction of (S)-3-cyano-5-methylhexanoic acid from nitrilase-catalyzed bioconversion broths. An acetone/ammonium (B1175870) sulfate (B86663) ATPS has been shown to achieve a product recovery of up to 99.15%, while simultaneously removing the majority of the biocatalyst (cells and proteins). researchgate.net

Table 1: Comparison of Solvent-Free and Aqueous Media Syntheses
MethodologyReaction ConditionsKey AdvantagesExample IntermediateReference
Mechanochemistry (Ball Milling)Solvent-free, room temperatureReduced reaction time, high yields, elimination of solvent waste3,3′,4,4′-Biphenyltetracarboxy-N,N′-bis-(alkyl or alkoxyphenyl)diimides mdpi.com
Biocatalysis (Nitrilase)Aqueous bufferMild reaction conditions, high enantioselectivity, use of water as a solvent(S)-3-cyano-5-methylhexanoic acid googleapis.com
Aqueous Two-Phase System (ATPS) ExtractionAqueous/Organic biphasic systemHigh product recovery, efficient separation of biocatalyst(S)-3-cyano-5-methylhexanoic acid researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A higher atom economy signifies a more sustainable process with less waste generation. In the synthesis of this compound and its parent compound, pregabalin, various routes exhibit significantly different atom economies.

Traditional synthetic routes often suffer from poor atom economy. For example, methods utilizing malonate or cyanoacetate (B8463686) reagents are common but are disadvantaged by the need for subsequent hydrolysis and decarboxylation steps, which generate a significant amount of byproducts and have high energy demands. google.com Similarly, classical resolution methods result in the loss of 50% of the material as the undesired enantiomer, unless an efficient racemization and recycling process is in place. dicp.ac.cn

The Hofmann rearrangement, a key step in some syntheses of pregabalin from (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, also has atom economy limitations due to the use of stoichiometric reagents like sodium hydroxide (B78521) and bromine. google.comgoogle.com

In contrast, modern approaches focus on improving atom economy. Asymmetric hydrogenation of a suitable precursor, such as a 3-cyano-5-methylhex-3-enoic acid salt, is a more atom-economical approach as it directly introduces the desired chirality with high efficiency. nih.gov This method, catalyzed by rhodium complexes with chiral phosphine ligands, can achieve very high enantiomeric excess. nih.gov

Table 2: Qualitative Comparison of Atom Economy in Different Synthetic Routes
Synthetic Route/Key StepFactors Affecting Atom EconomyAtom Economy AssessmentReferences
Use of Malonate/CyanoacetateRequires hydrolysis and decarboxylation, generating CO2 and other byproducts.Poor google.com
Classical Resolution50% of the material is the undesired enantiomer and is wasted without racemization.Poor (without racemization) dicp.ac.cn
Hofmann RearrangementUse of stoichiometric amounts of base and halogen.Moderate google.comgoogle.com
Asymmetric HydrogenationDirect addition of H2 across a double bond; catalyst is used in small amounts.High nih.gov
Enzymatic Resolution with RacemizationThe undesired enantiomer is converted back to the racemate and recycled.Excellent google.com

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of this compound and its precursors is an area of active research.

A three-step sequential-flow synthesis of a pregabalin precursor starting from isovaleraldehyde (B47997) and methyl malonate has been developed. researchgate.netelsevierpure.com This process utilizes heterogeneous catalysts and proceeds smoothly to afford the precursor in high yields (75–100%) with a significant space-time yield of 52.2 g/L·d. researchgate.netelsevierpure.com The entire sequence, including a Knoevenagel condensation, a Michael addition of nitromethane, and the reduction of the nitro group, is conducted in a continuous manner. researchgate.net

Furthermore, the synthesis of the key nitroalkene intermediate for an organocatalytic route to pregabalin has been successfully scaled up using flow technology. acs.org This approach allows for the safe and clean continuous production of the nitroalkene, which is a critical step in a cost-competitive and efficient process. acs.org

Table 3: Examples of Flow Chemistry Applications in the Synthesis of Pregabalin Precursors
ProcessKey FeaturesReported OutcomeReferences
Three-step sequential synthesis of a pregabalin precursorUses heterogeneous catalysts for Knoevenagel condensation, Michael addition, and hydrogenation.Yields of 75–100%; space-time yield of 52.2 g/L·d. researchgate.netelsevierpure.com
Continuous flow racemization of (R)-IBSNEmploys a solid base catalyst in a packed bed reactor.Space-time yield of 6.76 mol L–1 day–1; excellent operational stability. acs.org
Continuous production of a nitroalkene intermediateEnables safe and clean synthesis for an organocatalytic route.Facilitates a cost-competitive and efficient overall process. acs.org

Chemical Transformations and Derivatization Strategies of S Methyl 3 Amino 5 Methylhexanoate

Amination Reactions and Modifications

The primary amino group in (S)-Methyl 3-amino-5-methylhexanoate serves as a key site for nucleophilic attack and bond formation, enabling various derivatization strategies. These modifications include protection, acylation to form amides, and alkylation via reductive amination.

N-Protection Strategies

To facilitate reactions at the ester terminus or to prevent unwanted side reactions, the nucleophilic amino group is often temporarily protected. The selection of a suitable protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in non-acidic conditions and its straightforward removal with mild acids. The synthesis of related N-Boc protected compounds, such as Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate, underscores the applicability of this strategy. pharmaffiliates.com Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable under a variety of conditions and is typically removed by catalytic hydrogenation.

Table 1: Common N-Protection Strategies for Primary Amines
Protecting GroupAbbreviationReagentTypical Cleavage Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OAcidic (e.g., TFA, HCl in dioxane)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine (B6355638) in DMF)

Amide Bond Formations

The formation of an amide bond is one of the most fundamental transformations of the primary amino group. nih.govyoutube.com This reaction involves the acylation of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride (B1165640). semanticscholar.org Modern synthetic methods frequently employ coupling agents to facilitate the reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions and preserving stereochemical integrity. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The resulting amide derivatives of this compound are often intermediates in the synthesis of biologically active compounds.

Table 2: Reagents for Amide Bond Formation
MethodReagent/Coupling AgentTypical ConditionsByproducts
Acyl ChlorideR-COClAprotic solvent, base (e.g., Et₃N, Pyridine)HCl (neutralized by base)
Carbodiimide CouplingDCC, EDCAprotic solvent (e.g., DCM, DMF)Urea derivative (DCU, EDU)
Phosphonium Salt CouplingBOP, PyBOPAprotic solvent, base (e.g., DIPEA)Hexamethylphosphoramide (HMPA)
Uronium Salt CouplingHBTU, HATUAprotic solvent, base (e.g., DIPEA)Tetramethylurea

Reductive Amination Derivations

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various alkyl groups onto the nitrogen atom. The process typically involves the reaction of the primary amine of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary amine without being isolated. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being particularly common due to their mildness and selectivity. This strategy significantly expands the library of accessible derivatives from the parent amino ester.

Table 3: Common Reagents for Reductive Amination
Carbonyl CompoundReducing AgentSolventProduct Type
FormaldehydeSodium triacetoxyborohydride (B8407120) (STAB)Dichloroethane (DCE), THFN-Methyl derivative
AcetaldehydeSodium cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH)N-Ethyl derivative
AcetoneSodium triacetoxyborohydride (STAB)DCE, THFN-Isopropyl derivative
BenzaldehydeSodium borohydride (NaBH₄)Methanol (MeOH)N-Benzyl derivative

Ester Group Transformations

The methyl ester functionality of this compound is susceptible to various nucleophilic acyl substitution reactions. These transformations are primarily centered on hydrolysis to the corresponding carboxylic acid and transesterification to other esters, which are key steps in modifying the molecule's properties and for synthesizing final target compounds.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to its corresponding carboxylic acid, (S)-3-amino-5-methylhexanoic acid, is a common and critical transformation. nih.gov This reaction can be achieved under acidic, basic, or enzymatic conditions. Basic hydrolysis, or saponification, is frequently used and involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. google.comgoogle.com The kinetics of base-catalyzed hydrolysis of amino esters have been studied, showing the reaction is typically first order with respect to both the ester and the hydroxide ion. ekb.egresearchgate.netcu.edu.eg Acid-catalyzed hydrolysis is also effective but may require harsher conditions. More recently, enzymatic methods using lipases or esterases have gained prominence as they operate under mild conditions and can offer high selectivity, which is particularly valuable in complex syntheses. mdpi.com

Table 4: Conditions for Ester Hydrolysis
MethodReagentsTypical ConditionsNotes
Basic (Saponification)NaOH, KOH, or LiOH in H₂O/alcoholRoom temperature to refluxIrreversible; requires final acidification step.
AcidicAq. HCl, H₂SO₄, or H₃PO₄RefluxReversible; reaction driven by excess water.
EnzymaticLipase (B570770) (e.g., Candida antarctica lipase B)Aqueous buffer, mild temperature (e.g., 30-45 °C)Highly selective, environmentally benign conditions. mdpi.com

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Modern methods often utilize organometallic catalysts, such as those based on titanium, which are effective even in catalytic amounts. nih.govgoogle.commdpi.com For example, titanium(IV) alkoxides like titanium(IV) isopropoxide are efficient catalysts for transesterification reactions, which can often be accelerated by microwave heating. researchgate.net This transformation is useful for modifying the ester group to alter the physical properties of the molecule, such as solubility or volatility, or to introduce a functionalized alcohol moiety.

Table 5: Transesterification of Methyl Esters
Alcohol (R'-OH)CatalystTypical ConditionsProduct Ester (R-COOR')
Ethanol (B145695)H₂SO₄ (catalytic)Reflux in excess ethanolEthyl ester
n-ButanolSodium methoxide (B1231860) (NaOMe)Reflux, removal of methanoln-Butyl ester
Benzyl AlcoholTitanium(IV) isopropoxide (Ti(O-iPr)₄)Heat (conventional or microwave) nih.govBenzyl ester
IsopropanolTitanium(IV) isopropoxide (Ti(O-iPr)₄)Heat, removal of methanol google.comIsopropyl ester

Reduction to Alcohols

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding the chiral amino alcohol (S)-3-amino-5-methylhexan-1-ol. smolecule.com This transformation is a fundamental conversion in organic synthesis, providing access to valuable intermediates for pharmaceuticals and chiral ligands. smolecule.com The reduction is typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is one of the most effective reagents for the reduction of esters to primary alcohols. website-files.comchemistrysteps.com The reaction is generally carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive hydride reagent with protic solvents. numberanalytics.comadichemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final alcohol. A subsequent aqueous or acidic workup is required to quench the reaction and protonate the resulting alkoxide to yield the alcohol. numberanalytics.com

ReagentSolventTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous Diethyl ether or THF0 °C to room temperature, followed by aqueous workup(S)-3-amino-5-methylhexan-1-ol
Sodium borohydride (NaBH₄) / Lewis AcidTHF or AlcoholsRoom temperature to reflux(S)-3-amino-5-methylhexan-1-ol

Stereoselective Modifications at C-5 Position

Direct stereoselective modification at the C-5 position of this compound is a significant synthetic challenge and is not a commonly reported transformation. The C-5 carbon is a prochiral center bearing two chemically equivalent methyl groups and two C-H bonds. The selective functionalization of such unactivated C(sp³)–H bonds requires advanced catalytic systems capable of distinguishing between these enantiotopic groups. acs.org

Current methodologies in C-H functionalization often rely on the presence of directing groups within the substrate to position a metal catalyst in close proximity to the target C-H bond, thereby achieving site-selectivity. acs.org In the structure of this compound, the existing functional groups (amino and ester) are too distant from the C-5 position to exert effective directing influence for a stereoselective transformation at that site. While significant progress has been made in the field of non-directed, enantioselective C-H functionalization, achieving high selectivity at a remote, unactivated methylene (B1212753) group in a flexible alkyl chain remains a frontier in organic synthesis. nih.govchemrxiv.org

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These cyclization strategies are pivotal for generating scaffolds of significant medicinal and biological interest.

Intramolecular cyclization of β-amino esters is a direct and widely used method for the synthesis of β-lactams (azetidin-2-ones). The cyclization of this compound would yield (S)-4-isobutylazetidin-2-one. This transformation is typically not spontaneous and requires activation. One common method involves the use of Grignard reagents, such as ethylmagnesium bromide. The organometallic reagent can deprotonate the amino group and form a magnesium amide, which then acts as an internal nucleophile, attacking the ester carbonyl to displace the methoxide and form the four-membered lactam ring. Other reagents, such as those based on tin(II) amides or the use of methanesulfonyl chloride, can also facilitate the cyclodehydration of β-amino acids or their esters to form β-lactams. researchgate.net

The construction of five-membered (pyrrolidine) or six-membered (piperidine) rings from an acyclic precursor like this compound typically requires multi-step synthetic strategies rather than a direct intramolecular cyclization. mdpi.comthieme-connect.com These approaches utilize the β-amino ester as a chiral building block which is elaborated into a suitable precursor for cyclization.

One potential strategy involves a reductive amination protocol. The β-amino ester could be reacted with a 1,4-dicarbonyl compound (for pyrrolidines) or a 1,5-dicarbonyl compound (for piperidines), where the initial amine condenses with one carbonyl group to form an imine, which is then reduced. A subsequent intramolecular condensation and reduction sequence would form the heterocyclic ring.

Another approach is the intramolecular amination of a derivative containing a leaving group at the appropriate position. For example, the ester group of this compound could be reduced to the alcohol, which is then converted into a good leaving group (e.g., a tosylate or halide). The resulting ω-haloamine could then undergo intramolecular nucleophilic substitution to form the piperidine ring. Recent advances have also demonstrated that radical-mediated C-H functionalization can be harnessed to convert acyclic amines into chiral piperidines. nih.gov For instance, an enantioselective δ C-H cyanation could install a nitrile group, which acts as a latent carbonyl, to facilitate cyclization into a piperidine ring. nih.gov

Metal-Catalyzed Coupling Reactions

The primary amino group in this compound is a key site for derivatization via metal-catalyzed cross-coupling reactions, most notably for the formation of C-N bonds to aryl groups. These N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, are powerful tools for synthesizing N-aryl β-amino esters, which are prevalent motifs in medicinal chemistry. acs.org

The Buchwald-Hartwig amination employs a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands to couple amines with aryl halides or triflates. wikipedia.org The reaction typically requires a base to deprotonate the amine, facilitating its entry into the catalytic cycle. libretexts.org Mild reaction conditions have been developed that minimize the risk of racemization at the chiral center adjacent to the nitrogen. acs.orgmit.edu

Alternatively, copper-catalyzed N-arylation (Ullmann condensation) provides a more cost-effective method. Modern protocols often utilize a copper(I) source in the presence of a ligand, such as a β-diketone or an amino acid, which facilitates the coupling under milder conditions than the harsh, high-temperature requirements of the classical Ullmann reaction. nih.gov These methods have been successfully applied to the N-arylation of various amino acid esters.

Representative Conditions for Metal-Catalyzed N-Arylation of Amino Esters
Reaction TypeCatalyst SourceLigandBaseAryl Partner (Ar-X)SolventTemperature
Palladium-Catalyzed (Buchwald-Hartwig)Pd₂(dba)₃ or Pd(OAc)₂t-BuBrettPhos, BINAP, etc.Cs₂CO₃, K₃PO₄, NaOt-BuAryl triflates, bromides, chloridesToluene, Dioxane, THFRoom Temp. to 110 °C
Copper-Catalyzed (Ullmann-type)CuIβ-Diketones, Amino Acids, DiaminesCs₂CO₃, K₂CO₃, K₃PO₄Aryl iodides, bromidesDMF, Dioxane, Toluene, WaterRoom Temp. to 110 °C

Applications of S Methyl 3 Amino 5 Methylhexanoate As a Chiral Building Block

Role in Natural Product Synthesis

Chiral building blocks are fundamental to the total synthesis of natural products, allowing for the construction of stereochemically complex molecules with high precision. While the direct application of (S)-Methyl 3-amino-5-methylhexanoate in the total synthesis of alkaloids and polyketides is not extensively documented in publicly available literature, its structural motif as a β-amino acid provides a basis for its potential utility in these areas, as well as in the construction of peptide and peptidomimetic scaffolds.

The synthesis of alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, often relies on the use of chiral amines and amino acids as starting materials or key intermediates. These building blocks introduce the necessary stereocenters that are crucial for the biological activity of the final alkaloid. While there is a lack of specific examples in the literature detailing the use of this compound in the total synthesis of alkaloids, β-amino acids, in general, can serve as precursors to chiral piperidines, pyrrolidines, and other nitrogen-containing heterocyclic systems that form the core of many alkaloids. The isobutyl group of this compound could provide a specific side chain for the target alkaloid structure.

This compound is an analog of the proteinogenic amino acid leucine, with an additional methylene (B1212753) group in its backbone, classifying it as a β-homoleucine derivative. The incorporation of such β-amino acids into peptide chains is a common strategy in the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as increased metabolic stability and improved pharmacokinetic properties. nih.gov

The introduction of β-amino acids like (S)-3-amino-5-methylhexanoic acid into a peptide backbone alters its conformational properties. nih.gov This can lead to the formation of stable secondary structures, such as helices and turns, which are often crucial for biological activity. nih.gov The lengthened backbone also provides resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. nih.gov

While specific examples of peptides containing this compound are not abundant in the literature, the general utility of β-homo-amino acids in peptide synthesis is well-established. nih.gov They can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov

Table 1: Potential Incorporation of (S)-3-Amino-5-methylhexanoic Acid in Peptidomimetic Scaffolds

Peptidomimetic ScaffoldPotential Role of (S)-3-Amino-5-methylhexanoic AcidDesired Outcome
β-Peptides As a monomeric unit to form a β-peptide oligomer.Creation of novel, stable secondary structures with potential biological activity.
α/β-Peptides Alternating with α-amino acids in a peptide sequence.Induction of specific turns or helical structures, enhanced proteolytic stability.
Cyclic Peptides As a component of a cyclic peptidomimetic.To constrain the conformation and improve receptor binding affinity and selectivity.
Peptide Backbone Modifications To introduce a non-natural linkage in the peptide chain.Increased half-life and altered pharmacological properties.

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). The incorporation of amino acids into polyketide chains can lead to hybrid peptide-polyketide natural products, many of which have important biological activities. Specifically, β-amino acids are known to be incorporated into macrolactam polyketides. nih.gov The biosynthesis of these molecules involves the selection of a specific β-amino acid as a starter unit, which is then extended with polyketide building blocks. nih.gov

While there are no specific reports of this compound being used in this context, it is conceivable that it could serve as a synthetic or biosynthetic precursor in the generation of novel polyketide analogs. Its isobutyl side chain could mimic the side chains of naturally incorporated β-amino acids, potentially leading to the creation of new bioactive compounds.

Intermediate in Medicinal Chemistry Research

The primary and most well-documented application of this compound and its derivatives is as a key intermediate in the synthesis of chiral drug candidates. Its stereochemically defined structure is crucial for the enantioselective synthesis of pharmacologically active molecules.

This compound is a direct precursor to (S)-3-amino-5-methylhexanoic acid, which is a key structural component of the anticonvulsant and analgesic drug Pregabalin (B1679071), marketed under the trade name Lyrica®. researchgate.net Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. researchgate.net The synthesis of enantiomerically pure Pregabalin is of significant industrial importance, and several synthetic routes have been developed that utilize chiral precursors derived from (S)-3-amino-5-methylhexanoic acid.

One common strategy involves the conversion of this compound or its corresponding acid to a cyano-intermediate, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, which is then reduced to afford Pregabalin. nih.govlupinepublishers.com Asymmetric hydrogenation of a related unsaturated cyano ester using a chiral catalyst is another key industrial route to an intermediate that is subsequently converted to Pregabalin. nih.gov

Table 2: Selected Synthetic Routes to Pregabalin Involving (S)-3-amino-5-methylhexanoic Acid Derivatives

Precursor/IntermediateKey TransformationReagents/CatalystsReference
(S)-3-cyano-5-methylhex-3-enoic acid saltAsymmetric HydrogenationRhodium Me-DuPHOS catalyst nih.gov
Racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl esterEnzymatic HydrolysisTL lipase (B570770) lupinepublishers.com
3-isobutylglutaric anhydride (B1165640)Resolution with a chiral amine(S)-(-)-phenethylamine researchgate.net
Racemic 3-(carbamoylmethyl)-5-methylhexanoic acidResolution and Hofmann Rearrangement(R)-(+)-α-phenylethylamine, Sodium hypochlorite researchgate.net

These synthetic approaches highlight the critical role of chiral building blocks like this compound in ensuring the final drug product has the correct stereochemistry for its therapeutic effect.

Chiral amino acids and their derivatives are widely used as ligands in asymmetric catalysis. mdpi.com The nitrogen and oxygen atoms of the amino acid can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. While there is a lack of specific literature detailing the use of this compound as a ligand, its structural features are amenable to such applications.

The β-amino ester functionality could be modified to create bidentate or multidentate ligands. For example, the amino group could be derivatized to form amides, phosphines, or other coordinating groups. The ester could also be modified or used as a coordination site. The chiral center and the isobutyl group would provide a specific steric environment around the metal catalyst, which could be beneficial for achieving high enantioselectivity in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and hydrosilylations. The development of new chiral ligands from readily available chiral building blocks like this compound is an active area of research in organic synthesis.

Precursor in Agrochemical Development

While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in known active ingredients, suggesting its potential as a valuable intermediate. The development of chiral agrochemicals is a growing trend, as enantiomerically pure compounds can exhibit higher efficacy and reduced environmental impact compared to their racemic mixtures. nih.gov

The presence of a chiral amine and a modifiable ester group in this compound allows for its incorporation into a variety of molecular scaffolds. For instance, amino acid derivatives are known precursors for certain classes of fungicides and herbicides. The general synthetic utility of β-amino acids and their esters in creating diverse molecular architectures makes them plausible candidates for the development of new agrochemical agents. mdpi.com

Table 1: Potential Agrochemical Classes Derivable from β-Amino Acid Scaffolds

Agrochemical ClassPotential Synthetic Transformation
FungicidesAmide coupling to form fungicidal carboxamides.
HerbicidesDerivatization of the amino group to form herbicidal ureas or sulfonamides.
InsecticidesIncorporation into neonicotinoid or diamide (B1670390) insecticide analogues.

Research into the biological activity of compounds derived from β-amino acids continues, and it is conceivable that this compound or its derivatives could emerge as key components in the next generation of crop protection agents. The synthesis of novel agrochemicals often involves the screening of libraries of chiral compounds, and the structural features of this particular ester make it a prime candidate for inclusion in such screening programs.

Contributions to Material Science (e.g., chiral polymers)

In the field of material science, chiral monomers are of great interest for the synthesis of polymers with unique optical, mechanical, and recognition properties. This compound, as a chiral β-amino acid ester, is a potential monomer for the synthesis of chiral polymers such as poly(β-amino ester)s and polyamides.

Poly(β-amino ester)s are a class of biodegradable polymers with applications in drug delivery and gene therapy. nih.govscirp.orgnih.govfrontiersin.orgrsc.org The incorporation of a chiral monomer like this compound could introduce chirality into the polymer backbone, potentially influencing its secondary structure, degradation profile, and interaction with biological systems. The synthesis of such polymers can be achieved through the Michael addition polymerization of a primary or secondary amine with a diacrylate. The amino group of this compound could participate in such reactions, leading to the formation of a chiral poly(β-amino ester).

Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of chiral polyamides. The amino group can react with a dicarboxylic acid, and the ester group can be hydrolyzed to a carboxylic acid, which can then react with a diamine. This could lead to the formation of novel polyamides with stereoregular structures, which may exhibit interesting properties such as selective permeability or the ability to form ordered nanostructures.

The development of chiral polymers for applications such as enantioselective separation and catalysis is an active area of research. nih.govacs.org Molecularly imprinted polymers (MIPs) created with chiral templates have shown promise in separating racemic mixtures. nih.gov The use of this compound as a chiral building block could contribute to the design of new materials with advanced functionalities.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMonomer FunctionalityPotential Properties
Chiral Poly(β-amino ester)Amino group reacts with diacrylateBiodegradability, chiral recognition
Chiral PolyamideAmino and carboxyl (after hydrolysis) groupsHigh thermal stability, selective permeability
Chiral Molecularly Imprinted PolymerTemplate for creating chiral cavitiesEnantioselective separation

While specific examples of polymers synthesized from this compound are not readily found in current literature, the fundamental principles of polymer chemistry suggest its viability as a monomer for creating novel chiral materials.

Advanced Analytical Methodologies for Purity and Stereochemical Integrity

Chiral Chromatography Techniques

Chiral chromatography is the cornerstone for determining the enantiomeric purity of (S)-Methyl 3-amino-5-methylhexanoate. This technique separates the (S) and (R)-enantiomers, allowing for the quantification of each and thus the determination of the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the enantioseparation of chiral compounds, including β-amino acid esters. The choice of CSP is critical and is based on the specific molecular interactions between the stationary phase and the enantiomers.

For β-amino acids and their esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. yakhak.org These CSPs often employ derivatives like phenylcarbamates, which can induce stereoselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance. In some cases, derivatization of the analyte with a chromophoric or fluorophoric tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity and may also improve chiral recognition. yakhak.org

Another effective class of CSPs for underivatized amino acids and their esters are the crown ether-based phases, for instance, the Daicel Crownpak CR(+). tandfonline.comtandfonline.com These CSPs are particularly adept at separating primary amines through complex formation, where the stereochemistry of the analyte dictates the stability of the diastereomeric complex formed with the chiral crown ether. tandfonline.comtandfonline.com The separation is often sensitive to mobile phase pH and temperature, with lower pH and sub-ambient temperatures generally leading to increased retention and better resolution. tandfonline.comtandfonline.com

For the closely related compound, pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid), direct enantiomeric separation has been achieved using a zwitterionic CSP derived from a cinchona alkaloid. nih.gov This highlights the potential of ion-exchange mechanisms in the chiral recognition of such molecules. Indirect methods, involving pre-column derivatization with a chiral reagent like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), followed by separation on a standard achiral column (e.g., C18), are also a viable strategy. researchgate.netgoogle.com

Table 1: Representative HPLC Conditions for Chiral Separation of β-Amino Acid Esters and Related Compounds
Chiral Stationary PhaseAnalyte TypeMobile PhaseDetectionKey Findings
Polysaccharide-based (e.g., Chiralpak IA)NBD-derivatized α-amino acid estersIsopropanol/HexaneUV & FluorescenceGood enantioselectivity, with coated CSPs often outperforming bonded ones. yakhak.org
Crown Ether-based (e.g., Crownpak CR(+))Underivatized β-amino acid and its ethyl esterAqueous perchloric acid (pH ≤ 2)UVBaseline resolution achieved at sub-ambient temperatures; separation is pH-dependent. tandfonline.comtandfonline.com
Zwitterionic (e.g., CHIRALPAK ZWIX)Pregabalin (underivatized)Methanol (B129727)/Water with ammonium (B1175870) hydrogen orthophosphateUV & MSHigh performance and low limits of detection for the (R)-enantiomer impurity. nih.gov
Achiral C18 (with chiral derivatization)Pregabalin derivatized with FDAAAcetonitrile/Triethylamine solution (pH 3.0)UVStable derivatives with good separation, suitable for purity analysis. researchgate.net

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on a chiral column is another excellent technique for enantiomeric excess determination, often providing high resolution and shorter analysis times compared to HPLC. However, due to the low volatility of amino acid esters, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound. documentsdelivered.com

A common derivatization strategy for amino acids and their esters is a two-step process: esterification of the carboxyl group (already present in the target molecule) and acylation or silylation of the amino group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or alkyl chloroformates are frequently used for the amino group derivatization.

The choice of the chiral stationary phase is crucial for achieving separation. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups (e.g., CHIRAL DEX G-TA), are widely used for the enantioseparation of derivatized amino acids. gcms.cz The temperature program of the GC oven plays a significant role in the separation, with lower temperatures often leading to better chiral recognition and resolution.

Table 2: General Approach for Chiral GC Analysis of Amino Acid Esters
Derivatization StepTypical ReagentsChiral Column TypeKey Analytical Parameters
Amino Group AcylationTrifluoroacetic anhydride (TFAA), Acetic anhydride, Heptafluorobutyl chloroformate (HFBCF)Cyclodextrin-based (e.g., CHIRAL DEX G-TA, Chirasil-L-Val)Temperature programming is critical for resolution. researchgate.net
Diastereomer FormationChiral derivatizing agents (e.g., (S)-TPC)Achiral columnFormation of diastereomers allows separation on non-chiral phases. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar modifier like methanol or ethanol (B145695). SFC offers advantages such as high efficiency, fast analysis times, and reduced consumption of organic solvents. mdpi.com

Immobilized polysaccharide-based CSPs are highly effective and robust for enantioseparations in SFC. mdpi.com The choice of the organic modifier and its concentration in the mobile phase are critical parameters that can be tuned to optimize the separation of enantiomers. For the analysis of 3,5-disubstituted hydantoins, a class of compounds with structural similarities to cyclic amino acid derivatives, 2-propanol was found to be a more effective modifier than methanol or ethanol on an amylose-based CSP. mdpi.com This highlights the importance of method development in achieving baseline separation.

Spectroscopic Characterization (Advanced Research Level)

Beyond chromatographic techniques, advanced spectroscopic methods are indispensable for the unequivocal structural elucidation, conformational analysis, and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis (e.g., NOESY, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are essential for a detailed stereochemical and conformational analysis.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity of the proton network, for example, from the methyl protons of the isobutyl group to the methine proton, and along the carbon backbone to the protons adjacent to the amino and ester functionalities.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is paramount for determining stereochemistry and conformation. libretexts.org NOESY detects correlations between protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orglibretexts.org For a relatively rigid conformation, the presence or absence of NOE cross-peaks between specific protons can help to establish their relative orientation. For instance, NOE signals between protons on the stereocenter and protons on the isobutyl group could provide insights into the preferred solution-state conformation.

Table 3: Application of 2D NMR Techniques for the Analysis of this compound
NMR ExperimentType of Information ObtainedExpected Correlations for the Target Compound
COSY¹H-¹H through-bond correlationsCorrelations between adjacent protons along the hexanoate (B1226103) backbone and within the isobutyl group.
NOESY¹H-¹H through-space correlationsCorrelations between protons on the stereocenter and those on the side chain, providing conformational and stereochemical information. libretexts.org
HMBC¹H-¹³C long-range (2-3 bond) correlationsCorrelation of the ester methyl protons to the carbonyl carbon; correlations of backbone protons to various carbons in the structure.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can yield a highly accurate mass, which helps in confirming the molecular formula. Tandem mass spectrometry (MS/MS), where a precursor ion is fragmented and its product ions are analyzed, is crucial for elucidating the molecular structure by studying its fragmentation pathways.

For a β-amino acid methyl ester like this compound, the fragmentation upon electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. libretexts.org Common fragmentation pathways for amino acid esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion. nih.gov Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is also a common fragmentation route for amines. libretexts.org The isobutyl side chain can also undergo fragmentation, leading to the loss of alkyl radicals. docbrown.info The study of fragmentation patterns of related N-perfluoroacyl-α-amino acid methyl esters has shown complex rearrangements and the formation of characteristic ions. nih.gov

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used in conjunction with mass spectrometry for quantitative analysis and to probe reaction mechanisms and metabolic pathways. chempep.comoup.com In this approach, one or more atoms in the this compound molecule are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). chempep.com

When a known amount of the isotopically labeled compound is used as an internal standard, it allows for highly accurate quantification of the unlabeled analyte in a complex matrix, as the labeled and unlabeled compounds co-elute chromatographically but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.gov Furthermore, by analyzing the mass shifts in the fragment ions of labeled versus unlabeled compounds, one can definitively determine which atoms are present in each fragment, thus providing robust evidence for the proposed fragmentation pathways. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopy techniques used to determine the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light by a molecule, which is a direct consequence of its chirality. The assignment of the absolute configuration is achieved by comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations.

The process for this compound would involve:

Conformational Analysis : First, a computational search is performed to identify the most stable, low-energy conformations of the molecule.

Spectrum Calculation : For the identified stable conformers, the ECD and VCD spectra are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). The individual spectra are then averaged based on the predicted Boltzmann population of each conformer at a given temperature.

Experimental Measurement : An experimental ECD or VCD spectrum of the synthesized sample is recorded under identical solvent and temperature conditions.

Comparison and Assignment : The experimental spectrum is overlaid with the calculated spectrum for the known (S) configuration. A strong correlation in the pattern of positive and negative bands (Cotton effects) provides high confidence in the assignment of the absolute configuration.

Table 1: Illustrative ECD Data for Absolute Configuration Analysis This table presents hypothetical data comparing the experimental ECD spectrum of a sample with the computationally predicted spectrum for the (S)-enantiomer.

Wavelength (nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated Δε for (S)-enantiomerCorrelation
215+1.8+2.1Positive Cotton Effect
240-0.9-1.1Negative Cotton Effect
275+0.3+0.4Positive Cotton Effect

Table 2: Illustrative VCD Data for Key Vibrational Bands This table shows a hypothetical comparison of experimental and calculated VCD signals for characteristic functional group vibrations.

Wavenumber (cm⁻¹)Vibrational ModeExperimental ΔA (x 10⁻⁵)Calculated ΔA for (S)-enantiomerCorrelation
1735C=O Stretch (Ester)+5.2+5.8Positive Band
1605N-H Bend (Amine)-3.1-3.5Negative Band
1170C-O Stretch (Ester)+2.4+2.7Positive Band

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute stereochemistry. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.

For this compound, which may be an oil or a low-melting-point solid, obtaining a suitable crystal can be challenging. A common strategy is to prepare a crystalline derivative. This is typically achieved by reacting the amine functional group with a chiral acid of known absolute configuration (e.g., (R)-mandelic acid) to form a diastereomeric salt. These salts often have higher melting points and a greater propensity to crystallize.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise spatial coordinates of each atom. The resulting structure not only confirms the connectivity and conformation of the molecule in the solid state but also unambiguously establishes its absolute configuration.

Table 3: Representative Crystallographic Data for a Hypothetical Derivative This table provides an example of the crystallographic data that would be obtained for a crystalline salt of this compound.

ParameterValue
Chemical FormulaC₁₆H₂₅NO₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.12
b (Å)14.35
c (Å)18.21
Volume (ų)1600.5
Z (molecules/unit cell)4
Flack Parameter0.05(3)

A Flack parameter close to zero confirms that the assigned absolute structure is correct.

Optical Rotation Studies for Enantiomeric Purity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The magnitude and direction of this rotation are measured using a polarimeter. While it can be used to help assign absolute configuration, it is most commonly employed to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

The specific rotation, [α], is a standardized value for a chiral compound measured under specific conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess of a sample is calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer, as shown in the formula:

e.e. (%) = ([α]observed / [α]pure enantiomer) x 100

An enantiomerically pure sample (100% e.e.) will exhibit the maximum specific rotation value. A racemic mixture (50% of each enantiomer) will have an optical rotation of zero. This technique is a rapid and effective quality control method, provided that a reliable reference value for the pure enantiomer is available.

Table 4: Enantiomeric Purity Assessment of Different Batches via Optical Rotation This table illustrates how observed optical rotation measurements can be used to calculate the enantiomeric excess of various production batches, assuming a specific rotation of +15.0° for the pure (S)-enantiomer.

Batch IDConcentration ( g/100 mL in Methanol)Observed Rotation (°)Calculated Specific Rotation [α]Enantiomeric Excess (e.e.)
A-0011.0+1.50+15.0°100%
A-0021.0+1.47+14.7°98.0%
B-0011.0+1.43+14.3°95.3%
C-0011.0+0.75+7.5°50.0%

Theoretical and Computational Chemistry Studies

Conformational Analysis using Molecular Mechanics and Quantum Mechanics

The three-dimensional structure of (S)-Methyl 3-amino-5-methylhexanoate is not static; it exists as an ensemble of interconverting conformers. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's physical properties and biological activity.

Molecular Mechanics (MM) methods, which employ classical physics principles, are often the first step in conformational analysis. These methods are computationally efficient and can rapidly explore the vast conformational space by rotating the molecule's single bonds. For this compound, key rotatable bonds would include the C-C bonds of the hexanoate (B1226103) backbone and the C-N bond.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, more reliable conformational energies. scirp.org A typical workflow involves an initial broad conformational search using MM, followed by geometry optimization and energy calculation of the low-energy conformers using QM. scirp.org

A theoretical study on β-amino acids in a peptide-like environment using both Hartree-Fock (HF) and DFT methods revealed that multiple stable conformations exist, with their relative energies influenced by factors like intramolecular hydrogen bonding. scirp.org For this compound, similar interactions between the amino group and the ester carbonyl group could play a significant role in stabilizing certain conformations. The solvent environment is also a critical factor, with continuum solvation models often being applied in QM calculations to simulate the effect of a solvent, which can alter the relative stability of conformers. scirp.orgresearchgate.net

Table 1: Representative Dihedral Angles for Conformational Analysis of a β-Amino Acid Backbone

Dihedral AngleDescription
Φ (phi)C-N-Cα-Cβ
Ψ (psi)N-Cα-Cβ-C'
Ω (omega)Cα-Cβ-C'-O

Note: This table illustrates the key dihedral angles that would be varied in a conformational analysis of a β-amino acid derivative like this compound.

Reaction Mechanism Elucidation for Synthetic Pathways

This compound is a chiral molecule, and its synthesis often involves stereoselective reactions. Computational chemistry is instrumental in elucidating the mechanisms of such reactions, helping to understand the origin of enantioselectivity.

A common route to chiral β-amino esters is the asymmetric hydrogenation of β-enamino esters. mdpi.com DFT calculations can be employed to model the reaction pathway, including the structures of reactants, transition states, and products. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the stereochemical outcome of the reaction can be predicted and rationalized. acs.org

For instance, in ruthenium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic esters, computational studies have detailed a monohydride-unsaturate mechanism. acs.org These studies reveal how the chiral ligand creates a specific steric and electronic environment that favors the formation of one enantiomer over the other. Similar mechanistic investigations could be applied to the synthesis of this compound to optimize reaction conditions and catalyst design for improved stereoselectivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used for this purpose. acs.orgacs.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov By comparing the calculated spectrum with the experimental one, the proposed structure can be validated. For complex molecules with multiple stereoisomers, comparing experimental and predicted NMR data can be a reliable method for assigning the correct relative and absolute configuration. acs.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. QM calculations can predict these vibrational frequencies, which correspond to the peaks in the experimental spectra. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. Theoretical vibrational analysis can help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (C=O)173.5173.2
C240.139.8
C3 (CH-NH₂)52.352.0
C443.543.1
C5 (CH)25.425.0
C6 (CH₃)22.822.5
C7 (CH₃)22.622.3
OCH₃51.951.6

Note: This table presents hypothetical data to illustrate the typical correlation between DFT-predicted and experimentally measured NMR chemical shifts.

Ligand-Receptor Interaction Modeling (if applied in biochemical context)

This compound is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and the drug pregabalin (B1679071). guidetopharmacology.org Therefore, it may have the potential to interact with biological targets such as receptors or enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjapsonline.com

Docking studies of GABA analogues with the GABA-A receptor have been performed to understand their binding modes. researchgate.net Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's binding site. unram.ac.id For this compound, docking simulations could be used to explore its potential interactions with targets like the α2δ subunit of voltage-gated calcium channels, which is the target of pregabalin. nih.govresearchgate.netnih.gov These in silico studies can guide the design of new molecules with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uobasrah.edu.iqaip.org If a series of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR could be a valuable tool.

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

QSAR studies have been successfully applied to various classes of compounds, including β-amino-carbonyl compounds and GABA analogues, to understand the structural requirements for their biological effects. nih.govuobasrah.edu.iq A well-validated QSAR model can be used to predict the activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Future Research Directions and Emerging Opportunities

Development of Novel and More Sustainable Synthetic Routes

The industrial production of enantiomerically pure compounds like (S)-Methyl 3-amino-5-methylhexanoate necessitates synthetic routes that are not only efficient but also environmentally benign. Future research is increasingly focused on developing greener and more sustainable methods to access this chiral building block. Key areas of exploration include the use of biocatalysis and renewable feedstocks, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Enzymatic resolutions have already proven effective in the synthesis of the parent compound, pregabalin (B1679071), and this approach holds significant promise for the direct synthesis of its methyl ester derivative. lupinepublishers.com Lipases and nitrilases are particularly attractive for their high enantioselectivity, often operating under mild, aqueous conditions. googleapis.comglobethesis.com Future work will likely focus on discovering and engineering novel enzymes with enhanced activity and stability for the specific substrate, this compound. This could involve high-throughput screening of microbial diversity and directed evolution to tailor enzymes for industrial-scale production.

Another promising avenue is the development of catalytic 'hydrogen borrowing' methodologies, which can convert bio-derived β-hydroxyl acid esters into β-amino acid esters. springernature.com This approach aligns with the principles of green chemistry by utilizing renewable starting materials and minimizing stoichiometric waste. Research in this area could lead to a paradigm shift in the synthesis of this compound, reducing its dependence on petrochemical feedstocks.

The table below summarizes some emerging sustainable synthetic strategies applicable to chiral β-amino esters.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Biocatalysis Use of enzymes (e.g., lipases, nitrilases) for kinetic resolution or asymmetric synthesis.High enantioselectivity, mild reaction conditions, reduced environmental impact.
Hydrogen Borrowing Conversion of β-hydroxyl esters (potentially from renewable sources) to β-amino esters.Utilization of renewable feedstocks, atom economy.
Organocatalysis Use of small organic molecules as catalysts for asymmetric reactions.Avoidance of toxic heavy metals, often milder reaction conditions.

Exploration of New Derivatization Chemistries

Beyond its role as a precursor to pregabalin, the chemical scaffold of this compound offers multiple sites for novel derivatization, opening doors to new applications. Future research will likely focus on exploring the reactivity of the amino and ester functionalities, as well as the potential for functionalization of the carbon backbone.

One area of interest is the diastereoselective alkylation of the α-carbon to the ester group. Studies on the alkylation of β-amino ester enolates have shown that high levels of diastereoselectivity can be achieved, allowing for the introduction of new substituents with precise stereochemical control. nih.gov This could lead to the synthesis of a diverse range of analogs with potentially interesting biological activities.

Furthermore, the development of methods for the C-H functionalization of esters presents an exciting opportunity to introduce complexity directly into the molecule's backbone. nih.govacs.org While challenging, the ability to selectively activate and modify C-H bonds would provide a powerful tool for creating novel derivatives of this compound.

The table below highlights potential derivatization strategies and their possible outcomes.

Derivatization StrategyTarget SitePotential Outcome
Diastereoselective Alkylation α-carbon to the esterIntroduction of new stereocenters and functional groups.
C-H Functionalization Carbon backboneDirect installation of functional groups, increasing molecular complexity.
N-Derivatization Amino groupSynthesis of amides, sulfonamides, and other N-functionalized analogs.
Ester Modification Ester groupConversion to other functional groups (e.g., amides, alcohols) for further elaboration.

Untapped Applications as a Chiral Building Block

The inherent chirality and bifunctional nature of this compound make it a valuable synthon for the construction of more complex chiral molecules. While its application in pregabalin synthesis is well-documented, its potential in other areas of organic synthesis remains largely untapped.

One promising area is its use in the synthesis of peptidomimetics. β-amino acids, such as the parent acid of the title compound, can be incorporated into peptide sequences to induce specific secondary structures and enhance metabolic stability. researchgate.net The methyl ester provides a convenient handle for peptide coupling reactions.

Furthermore, chiral β-amino esters and their derivatives can serve as ligands in asymmetric catalysis or as organocatalysts themselves. mdpi.com The amino and ester groups can coordinate to metal centers or participate in hydrogen bonding interactions to create a chiral environment for a variety of chemical transformations. Research into the design and synthesis of novel catalysts derived from this compound could lead to new and efficient methods for asymmetric synthesis.

Integration with Machine Learning for Synthetic Route Planning and Property Prediction

The advent of artificial intelligence and machine learning is set to revolutionize the field of chemical synthesis. For a molecule like this compound, these technologies offer powerful tools for both designing more efficient synthetic routes and predicting the properties of its novel derivatives.

Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps, including stereoselectivity. researchgate.netresearchgate.netarxiv.org This can significantly accelerate the process of discovering and optimizing new synthetic routes to this compound, potentially identifying non-intuitive pathways that are more efficient or sustainable. For instance, machine learning models can be developed to predict the enantioselectivity of enzymatic reactions, aiding in the selection of the best biocatalyst for a given transformation. nih.gov

In addition to retrosynthesis, machine learning can be employed to predict the physicochemical and biological properties of virtual libraries of compounds derived from this compound. chemrxiv.org This in silico screening can help prioritize the synthesis of new derivatives with a higher probability of possessing desired activities, thereby saving time and resources in the drug discovery process.

Contribution to Complex Molecular Architectures and Libraries

The structural features of this compound make it an excellent candidate for inclusion in combinatorial libraries for drug discovery and materials science. Its bifunctional nature allows for its incorporation into larger molecules through two distinct points of attachment.

One exciting application is in the synthesis of poly(β-amino ester)s (PBAEs). nih.govmdpi.com These are a class of biodegradable polymers with significant potential in gene delivery and other biomedical applications. By incorporating this compound into the polymer backbone, it is possible to create chiral, biodegradable materials with unique properties.

Furthermore, the use of this compound in diversity-oriented synthesis can lead to the creation of libraries of complex and structurally diverse small molecules. These libraries can then be screened for biological activity against a wide range of therapeutic targets, potentially leading to the discovery of new drug candidates. The ability to generate large numbers of compounds from a common chiral scaffold is a powerful strategy in modern drug discovery. imperial.ac.uk

Q & A

Q. What are the established synthetic routes for enantiopure (S)-Methyl 3-amino-5-methylhexanoate, and what are their critical reaction parameters?

Enantiopure this compound is typically synthesized via asymmetric hydrogenation or enzymatic resolution. Key steps include:

  • Chiral starting materials : Use of (S)-configured precursors or chiral auxiliaries to ensure enantiomeric purity .
  • Reaction conditions : Catalytic hydrogenation (e.g., Pd/C or Ru-based catalysts) under controlled pressure (1–5 bar) and temperature (25–50°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >98% purity .
  • Critical parameters : pH control during amine protection/deprotection, inert atmosphere to prevent oxidation, and strict temperature monitoring .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : Key peaks include δ 3.79 ppm (methoxy group), δ 3.86–3.89 ppm (α-proton adjacent to the amino group), and δ 1.02 ppm (tert-butyl or branched methyl groups) in DMSO-d6 .
  • Optical rotation : [α]D²⁵ = +2.4 (c = 0.002, CHCl₃) confirms enantiopurity .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 174.1) validates molecular weight .

Q. How can researchers mitigate common impurities in this compound synthesis?

  • Byproduct formation : Trace impurities (e.g., diastereomers or oxidized derivatives) are minimized by:
    • Using anhydrous solvents (DMF, THF) to prevent hydrolysis .
    • Employing scavengers (e.g., molecular sieves) during reactions involving moisture-sensitive intermediates .
    • Analytical monitoring via HPLC (C18 column, acetonitrile/water gradient) to detect and quantify impurities early .

Advanced Research Questions

Q. What strategies resolve contradictions in chiral purity data between optical rotation and HPLC analysis?

Discrepancies may arise from:

  • Solvent effects : Optical rotation values vary with solvent polarity (e.g., CHCl₃ vs. H₂O). Cross-validate using both methods .
  • HPLC column selectivity : Use chiral columns (e.g., Chiralpak IA/IB) with polar organic mode (methanol/ethanol) to confirm enantiomeric excess (ee) .
  • Sample preparation : Ensure no racemization occurs during dilution or storage (e.g., avoid acidic/basic conditions) .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • DFT calculations : Simulate transition states for asymmetric hydrogenation to predict enantioselectivity (e.g., B3LYP/6-31G* level) .
  • Docking studies : Model interactions between the compound and biological targets (e.g., enzymes) to guide functionalization (e.g., adding fluorinated groups for enhanced binding) .
  • Kinetic modeling : Use software like COPASI to optimize reaction rates and yields under varying temperatures/pressures .

Q. What are the stability challenges of this compound under physiological conditions, and how are they addressed?

  • Hydrolysis : The ester group degrades in aqueous buffers (pH 7.4, 37°C). Stability is improved by:
    • Introducing steric hindrance (e.g., branched alkyl chains) near the ester moiety .
    • Encapsulation in liposomes or cyclodextrins to shield reactive sites .
  • Oxidation : The amino group is prone to oxidation. Add antioxidants (e.g., BHT) or store under argon at –20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.